Acetic acid, bromo-, 2-[(bromoacetyl)amino]-2-methylpropyl ester

bifunctional alkylating agent sequential conjugation electrophilic site density

Acetic acid, bromo-, 2-[(bromoacetyl)amino]-2-methylpropyl ester (CAS 144397-09-1), systematically named [2-[(2-bromoacetyl)amino]-2-methylpropyl] 2-bromoacetate , is a bifunctional brominated alkylating agent featuring two distinct electrophilic centers—a bromoacetyl amide and a bromoacetate ester—within a compact C₈H₁₃Br₂NO₃ scaffold. This geminal dimethyl-substituted scaffold incorporates two reactive bromoalkyl handles with differentiated chemical environments, enabling sequential nucleophilic substitution strategies that are not accessible with simpler mono-bromoacetyl or mono-bromoacetate building blocks.

Molecular Formula C8H13Br2NO3
Molecular Weight 331.00 g/mol
CAS No. 144397-09-1
Cat. No. B12555315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid, bromo-, 2-[(bromoacetyl)amino]-2-methylpropyl ester
CAS144397-09-1
Molecular FormulaC8H13Br2NO3
Molecular Weight331.00 g/mol
Structural Identifiers
SMILESCC(C)(COC(=O)CBr)NC(=O)CBr
InChIInChI=1S/C8H13Br2NO3/c1-8(2,11-6(12)3-9)5-14-7(13)4-10/h3-5H2,1-2H3,(H,11,12)
InChIKeyZJYWJGWONYFCJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetic Acid, Bromo-, 2-[(Bromoacetyl)amino]-2-methylpropyl Ester (CAS 144397-09-1): Bifunctional Alkylating Agent for Precision Synthesis


Acetic acid, bromo-, 2-[(bromoacetyl)amino]-2-methylpropyl ester (CAS 144397-09-1), systematically named [2-[(2-bromoacetyl)amino]-2-methylpropyl] 2-bromoacetate , is a bifunctional brominated alkylating agent featuring two distinct electrophilic centers—a bromoacetyl amide and a bromoacetate ester—within a compact C₈H₁₃Br₂NO₃ scaffold . This geminal dimethyl-substituted scaffold incorporates two reactive bromoalkyl handles with differentiated chemical environments, enabling sequential nucleophilic substitution strategies that are not accessible with simpler mono-bromoacetyl or mono-bromoacetate building blocks [1].

Why Generic Bromoacetyl or Bromoacetate Esters Cannot Replace Acetic Acid, Bromo-, 2-[(Bromoacetyl)amino]-2-methylpropyl Ester


Mono-functional bromoacetate esters (e.g., isobutyl bromoacetate, CAS 59956-48-8) and mono-bromoacetamides (e.g., 2-bromoacetamido-2-methylpropanamide, CAS 1394041-91-8) each provide only a single electrophilic site, limiting their utility to single-step conjugations . In contrast, the target compound integrates both a bromoacetyl amide and a bromoacetate ester within a single molecular architecture, enabling stepwise, chemoselective derivatization that is essential for synthesizing heterocyclic scaffolds such as oxazolines, as well as for constructing bisubstrate inhibitors or site-specific affinity labels where two anchors are required at defined spatial separation [1]. Furthermore, the geminal dimethyl backbone imposes conformational rigidity that influences the spatial relationship between the two reactive centers—an attribute absent in flexible, linear dihalide alternatives [1].

Quantitative Differentiation Evidence for Acetic Acid, Bromo-, 2-[(Bromoacetyl)amino]-2-methylpropyl Ester vs. Structural Analogs and In-Class Candidates


Bifunctional Electrophilic Site Count: Two Distinct Bromoalkyl Groups Enable Sequential Derivatization

The target compound contains two bromoalkyl electrophilic centers—one bromoacetyl amide (-NHCOCH₂Br) and one bromoacetate ester (-OCOCH₂Br)—within a single molecule . By comparison, the closest mono-functional analogs, isobutyl bromoacetate (CAS 59956-48-8) and 2-bromoacetamido-2-methylpropanamide (CAS 1394041-91-8), each carry only one such electrophilic site . This quantitative difference in reactive site stoichiometry (2 vs. 1) doubles the attainable covalent conjugation capacity per molecular equivalent, enabling stepwise, orthogonal derivatization strategies that mono-functional alternatives cannot support .

bifunctional alkylating agent sequential conjugation electrophilic site density

Molecular Weight and Heavy Atom Count: Enhanced Mass for Conjugate Detection and Purification

With a molecular weight of 331.00 g/mol and two bromine atoms (exact mass 328.926 Da), the target compound is significantly heavier than its mono-functional structural analogs: isobutyl bromoacetate (MW 195.05 g/mol, 1 Br) and 2-bromoacetamido-2-methylpropanamide (MW 223.07 g/mol, 1 Br) . The distinctive dibrominated isotopic signature (1:2:1 triplet pattern for Br₂ in MS) provides unambiguous mass spectrometric identification of reaction products, facilitating reaction monitoring and purity assessment that is less definitive with mono-brominated analogs .

molecular weight heavy atom effect LC-MS detectability mass spectrometry

Computed LogP and Polar Surface Area: Differentiated Physicochemical Profile vs. Mono-Halo Analogs

The target compound exhibits a computed LogP of 2.05 and a topological polar surface area (PSA) of 58.9 Ų, reflecting the contribution of an amide NH, an ester carbonyl, and two bromine atoms to both hydrophobicity and hydrogen-bonding capacity . In comparison, isobutyl bromoacetate (a simple ester lacking the amide group) is expected to have a lower LogP (~1.5–1.8 by estimation) and a lower PSA (~26–30 Ų), while the mono-bromoacetamide analog has a higher PSA (~72 Ų) due to the primary amide but lacks the ester carbonyl contribution to lipophilicity . This intermediate LogP and balanced PSA profile may influence membrane permeability, solubility, and chromatographic retention behavior in ways distinct from either mono-functional analog .

lipophilicity LogP polar surface area physicochemical properties

Geminal Dimethyl Backbone: Conformational Constraint and Structural Pre-organization

The 2-amino-2-methylpropyl backbone of the target compound introduces a geminal dimethyl substituent that restricts conformational flexibility, a structural feature absent in linear aminoalcohol-derived haloacetate esters . This architectural element mirrors the Thorpe-Ingold effect, wherein geminal disubstitution accelerates cyclization reactions by pre-organizing reactive termini into proximity [1]. In the context of oxazoline synthesis described by Breton et al. (1992), this backbone geometry directly corresponds to the β-aminoalcohol subunit required for heterocycle formation, making this compound a direct precursor to 2-halogenomethyl oxazolines [1].

geminal dimethyl effect conformational restriction backbone rigidity oxazoline synthesis

Synthetic Provenance for Oxazoline Heterocycle Construction: Validated Intermediate Status

The target compound is a direct synthetic precursor in the preparation of 2-halogenomethyl oxazolines, as established by Breton et al. (1992) [1]. In this validated protocol, the 2-[(bromoacetyl)amino]-2-methylpropyl ester undergoes cyclization to afford 2-bromomethyl oxazolines, which serve as versatile intermediates for further nucleophilic displacement to generate 2-aminomethyl, 2-azidomethyl, 2-nitromethyl, and 2-hydroxymethyl oxazolines [1]. By contrast, isobutyl bromoacetate (CAS 59956-48-8) and 2-bromoacetamido-2-methylpropanamide (CAS 1394041-91-8) lack the combined amide-ester connectivity required for this specific cyclization, rendering them unsuitable as substitutes in this synthetic sequence .

oxazoline synthesis heterocycle precursor halogenomethyl oxazoline validated synthetic route

Supply Chain Specialization: Niche Availability Suited for Dedicated Synthetic Programs

Unlike commodity bromoacetate esters such as isobutyl bromoacetate, which are available from dozens of bulk suppliers, the target compound (CAS 144397-09-1) is supplied by a limited number of specialty chemical vendors (e.g., CymitQuimica/Indagoo, catalog Ref. IN-DA001JGF) . This restricted supply profile indicates that the compound is purpose-synthesized for research and development applications rather than being a high-volume industrial intermediate, suggesting dedicated synthesis and characterization protocols tailored to the needs of medicinal chemistry and chemical biology laboratories .

specialty chemical sourcing custom synthesis supply chain differentiation research chemical

Optimal Application Scenarios for Acetic Acid, Bromo-, 2-[(Bromoacetyl)amino]-2-methylpropyl Ester Based on Quantified Differentiation Evidence


Stepwise, Chemoselective Bioconjugation Requiring Two Orthogonal Alkylation Handles

When a synthetic protocol demands sequential nucleophilic substitution—for example, first reacting the more reactive bromoacetyl amide with a thiol nucleophile at near-neutral pH, followed by displacement of the bromoacetate ester with a secondary nucleophile under more forcing conditions—the target compound's bifunctional architecture (two electrophilic sites per molecule) provides an integrated solution that avoids the stoichiometric complexity of mixing two separate mono-functional reagents . This scenario applies to the construction of bisubstrate enzyme inhibitors, where one reactive arm anchors to a cofactor mimic and the other to a substrate-like moiety, requiring defined spatial separation [1].

Synthesis of 2-Functionalized Oxazoline Libraries via the Validated Breton Protocol

For medicinal chemistry teams synthesizing libraries of 2-substituted oxazolines—heterocycles prevalent in chiral ligand design, pharmaceutical lead compounds, and natural product synthesis—the target compound serves as a direct and literature-validated precursor to 2-halogenomethyl oxazolines, which can be diversified into 2-aminomethyl, 2-azidomethyl, 2-nitromethyl, and 2-hydroxymethyl derivatives via established nucleophilic displacement chemistry . The geminal dimethyl backbone also introduces a quaternary carbon center that can enhance metabolic stability in downstream lead candidates [1].

Mass Spectrometry-Friendly Affinity Labeling for Target Identification Studies

The dibrominated isotopic signature of the target compound (characteristic 1:2:1 triplet pattern in MS due to the two naturally occurring bromine isotopes, ⁷⁹Br and ⁸¹Br) provides a unique mass spectrometric fingerprint that facilitates unambiguous detection of labeled peptides or proteins in complex proteomic digests . This feature is particularly valuable in chemical proteomics workflows where target engagement must be confirmed via LC-MS/MS, as the dibrominated pattern is readily distinguishable from endogenous peptide isotope envelopes and from mono-brominated probe artifacts [1].

Reaction Development and Optimization Using LC-MS-Traceable Building Blocks

The combination of moderate lipophilicity (LogP 2.05), defined PSA (58.9 Ų), and the dibrominated isotopic signature makes the target compound an ideal building block for reaction development where each synthetic step can be monitored by LC-MS with high sensitivity and specificity . The higher molecular weight (331 Da) also reduces volatility compared to lighter mono-bromoacetate esters, minimizing evaporative losses during solvent removal steps and improving mass balance accuracy in small-scale optimization experiments [1].

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